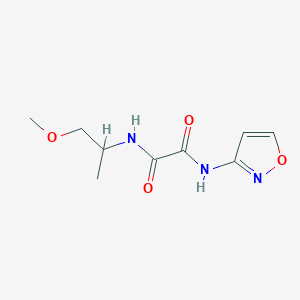![molecular formula C16H11ClN2O3S B2623480 Methyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate CAS No. 303796-75-0](/img/structure/B2623480.png)
Methyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the family of benzo[d]thiazole derivatives, which have been found to possess various biological activities.
作用机制
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that Methyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate may also target Mycobacterium tuberculosis.
Mode of Action
Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis . Therefore, it is plausible that this compound may interact with key proteins or enzymes in the bacterium, leading to inhibition of bacterial growth.
Biochemical Pathways
Given the reported anti-tubercular activity of benzothiazole derivatives , it is plausible that this compound may affect pathways crucial for the survival and replication of Mycobacterium tuberculosis.
Result of Action
Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis , suggesting that this compound may have similar effects.
实验室实验的优点和局限性
One advantage of using Methyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate in lab experiments is its relatively simple synthesis method. Another advantage is its broad range of biological activities, which makes it a versatile compound for studying various cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research on Methyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate. Some of these include:
1. Optimization of synthesis method: Further optimization of the synthesis method may lead to improved yields and purity of the compound, making it more suitable for drug development.
2. Mechanistic studies: Further studies are needed to elucidate the exact mechanism of action of this compound and its interaction with specific cellular targets.
3. In vivo studies: In vivo studies are needed to evaluate the efficacy and safety of this compound in animal models, which may lead to its eventual use in clinical trials.
4. Structure-activity relationship studies: Further studies are needed to identify the structural features of this compound that are responsible for its biological activities, which may lead to the development of more potent analogs.
In conclusion, this compound is a promising compound for scientific research due to its potential applications in the field of medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new drugs for the treatment of various diseases.
合成方法
The synthesis of Methyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate involves the reaction of 2-aminobenzo[d]thiazole with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with methyl chloroformate to yield the final product. The reaction scheme and the chemical structure of the compound are shown below:
科学研究应用
Methyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate has been found to possess various biological activities, making it a potential candidate for drug development. Some of the research applications of this compound are as follows:
1. Anticancer activity: this compound has shown promising anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer.
2. Antimicrobial activity: This compound has also exhibited antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
3. Anti-inflammatory activity: this compound has been found to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
methyl 2-[(3-chlorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c1-22-15(21)10-5-6-12-13(8-10)23-16(18-12)19-14(20)9-3-2-4-11(17)7-9/h2-8H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAPWZMBBURCPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


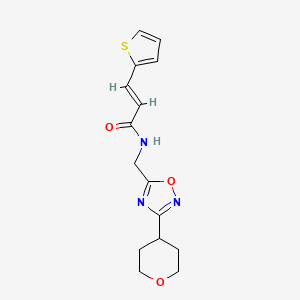
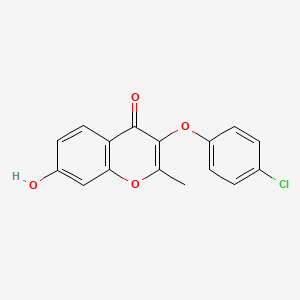
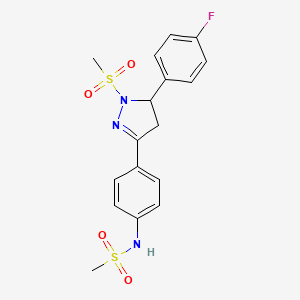
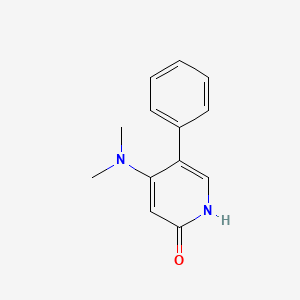

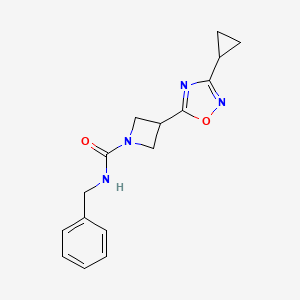
![(3-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone](/img/structure/B2623409.png)
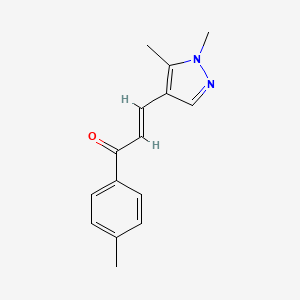
![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2623412.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B2623416.png)

![4-acetyl-N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2623419.png)
